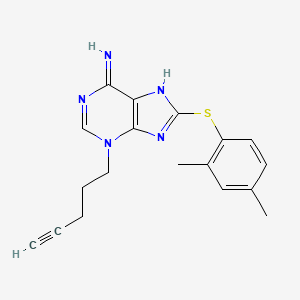

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride

Vue d'ensemble

Description

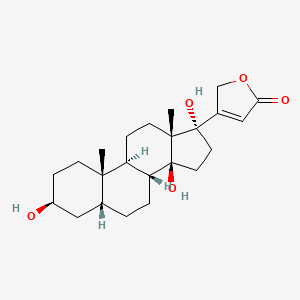

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride (1-L-Phenyl-3,5-bis-DCBP) is a synthetic piperidine derivative that has been widely studied for its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory properties. It has also been shown to have promising effects on the central nervous system and cardiovascular system.

Applications De Recherche Scientifique

Intrahepatic Cholangiocarcinoma (ICC) Treatment

RA190 has been found to suppress intrahepatic cholangiocarcinoma (ICC) by inducing NF-kB-mediated cell apoptosis . The compound inhibits the proteasome subunit ADRM1, leading to the accumulation of ADRM1 substrates and decreased activating levels of NF-κB, which in turn aggravates cell apoptosis . This suggests that RA190 could be a potential therapeutic agent for ICC .

Hepatocellular Carcinoma (HCC) Treatment

RA190 has shown therapeutic activity against hepatocellular carcinoma (HCC). It has been found to be toxic to HCC cells and synergizes with sofafenib . RA190 triggers rapid accumulation of polyubiquitinated proteins, unresolved endoplasmic reticulum stress, and cell death via apoptosis . It also blocks proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .

Proteasome Inhibition

RA190 represents a novel class of proteasome inhibitor that covalently binds to cysteine 88 of RPN13, an ubiquitin receptor subunit of the proteasome’s 19S regulatory particle . This leads to the inhibition of proteasome function and rapid accumulation of polyubiquitinated proteins .

Anti-Cancer Strategy

Targeting the ubiquitin proteasome pathway has become an attractive anti-cancer strategy . As a proteasome inhibitor, RA190 could potentially be used in this strategy to treat various types of cancer .

Safety for Clinical Application

RA190 only blocks the degradation of specific substrates regulated by ADRM1 . This selectivity might provide a high degree of safety for RA190 for clinical application .

Synergistic Effect with Sofafenib

RA190 has been found to synergize with sofafenib, a tyrosine kinase inhibitor used to treat HCC . This suggests that a combination treatment of RA190 and sofafenib could potentially improve outcomes for patients with advanced disease .

Mécanisme D'action

Target of Action

RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between ra190 and rpn13 . Instead, a wide interaction network with RA190 was revealed, suggesting that polypharmacology drives its anti-cancer activity .

Mode of Action

RA190 is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, RA190’s interaction with a multitude of proteins suggests a complex mode of action .

Biochemical Pathways

RA190’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, RA190 blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .

Pharmacokinetics

One study showed that ra190 could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that RA190 has reasonable bioavailability and can distribute throughout the body.

Result of Action

RA190 has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, RA190 treatment has been shown to reduce tumor growth significantly .

Propriétés

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)